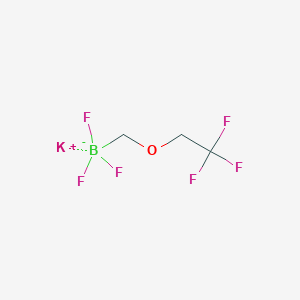
Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate
Cat. No. B1454526
Key on ui cas rn:
1333326-05-8
M. Wt: 219.97 g/mol
InChI Key: YTLJDUDDGYLAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09049864B2
Procedure details


To a suspension of sodium hydride (0.5377 g, 60 mass %, 13.44 mmol) in anhydrous THF (45 mL) at 0° C. is added dropwise 2,2,2-trifluoroethanol (1.345 g, 13.44 mmol). The resulting reaction mixture is slowly warmed to ambient temperature over 1 hour and then re-cooled to 0° C. Further potassium bromomethyl(trifluoro)boranuide (1.000 g, 4.481 mmol) is added in one portion and the resulting reaction mixture is stirred at ambient temperature for a further 22 h. The reaction is quenched with potassium hydrogen fluoride (2 mL, 4.5 M, 9.1 mmol) and stirred for 30 min. The suspension was concentrated in vacuo and diethyl ether was added to the solid residue. The resulting suspension is filtered, washing with more diethyl ether and the washed solid was re-dissolved in acetonitrile and filtered. The filtrate was concentrated in vacuo and triturated with diethyl ether to yield potassium trifluoro(2,2,2-trifluoroethoxymethyl)boranuide (0.950 g, 4.32 mmol, 96.4% Yield).





Yield
96.4%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]([F:8])([F:7])[CH2:5][OH:6].Br[CH2:10][B-:11]([F:14])([F:13])[F:12].[K+:15].F.[K]>C1COCC1>[F:12][B-:11]([F:14])([F:13])[CH2:10][O:6][CH2:5][C:4]([F:8])([F:7])[F:3].[K+:15] |f:0.1,3.4,5.6,8.9,^1:16|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5377 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
1.345 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(CO)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC[B-](F)(F)F.[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
F.[K]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred at ambient temperature for a further 22 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
re-cooled to 0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 30 min
|
|
Duration
|
30 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The suspension was concentrated in vacuo and diethyl ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the solid residue
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting suspension is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with more diethyl ether
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the washed solid was re-dissolved in acetonitrile
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated with diethyl ether
|
Outcomes


Product
Details
Reaction Time |
22 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
F[B-](COCC(F)(F)F)(F)F.[K+]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 4.32 mmol | |
| AMOUNT: MASS | 0.95 g | |
| YIELD: PERCENTYIELD | 96.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
